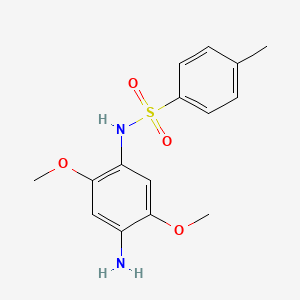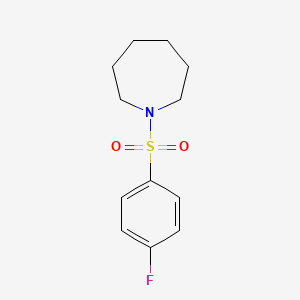![molecular formula C19H19N3O4S2 B5793344 4-methyl-N-[6-[(4-methylphenyl)sulfonylamino]pyridin-2-yl]benzenesulfonamide](/img/structure/B5793344.png)
4-methyl-N-[6-[(4-methylphenyl)sulfonylamino]pyridin-2-yl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[6-[(4-methylphenyl)sulfonylamino]pyridin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a sulfonamide group attached to a pyridine ring, which is further substituted with a 4-methylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[6-[(4-methylphenyl)sulfonylamino]pyridin-2-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method is the sulfonylation of an amine precursor with a sulfonyl chloride derivative. The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
4-methyl-N-[6-[(4-methylphenyl)sulfonylamino]pyridin-2-yl]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
4-methyl-N-[6-[(4-methylphenyl)sulfonylamino]pyridin-2-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-methyl-N-[6-[(4-methylphenyl)sulfonylamino]pyridin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The pyridine ring may also participate in π-π stacking interactions with aromatic residues in the target protein, enhancing binding affinity.
類似化合物との比較
Similar Compounds
- 4-methyl-N-(4-methylphenyl)benzenesulfonamide
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- N-(3-chloro-4-methoxy-phenyl)-4-methyl-N-[1-[5-(4-nitro-phenyl)-furan-2-yl]-meth-(E)-ylidene-hydrazinocarbonylmethyl]-benzenesulfonamide
Uniqueness
4-methyl-N-[6-[(4-methylphenyl)sulfonylamino]pyridin-2-yl]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine and sulfonamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
特性
IUPAC Name |
4-methyl-N-[6-[(4-methylphenyl)sulfonylamino]pyridin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-14-6-10-16(11-7-14)27(23,24)21-18-4-3-5-19(20-18)22-28(25,26)17-12-8-15(2)9-13-17/h3-13H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHXRPROGPJEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5793289.png)
![2-(4-METHYLPHENOXY)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5793290.png)
![2-[(4-iodo-2-methylphenyl)amino]-N'-(4-pyridinylmethylene)butanohydrazide](/img/structure/B5793301.png)
![Propan-2-yl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate](/img/structure/B5793305.png)
![1-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5793310.png)



![1-[(4-Ethylphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B5793375.png)
![4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5793377.png)
![2-Benzylsulfinyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5793381.png)
![1-[(2,3,4-Trimethoxyphenyl)methyl]pyrrolidine](/img/structure/B5793389.png)
